![molecular formula C24H18ClN5O3S B385655 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606961-89-1](/img/structure/B385655.png)
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, an imino group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework, introduction of the sulfonyl group, and the addition of the pyridinylmethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing triazatricyclo derivatives and pyridinylmethyl-substituted compounds. Examples include:
- 5-(4-bromophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 5-(4-methylphenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific combination of functional groups and its potential for diverse applications. The presence of the chlorophenyl group, sulfonyl group, and pyridinylmethyl group in a single molecule provides a unique set of chemical properties and reactivity.
Properties
CAS No. |
606961-89-1 |
---|---|
Molecular Formula |
C24H18ClN5O3S |
Molecular Weight |
491.9g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H18ClN5O3S/c1-15-4-9-21-28-23-19(24(31)29(21)13-15)11-20(34(32,33)18-7-5-17(25)6-8-18)22(26)30(23)14-16-3-2-10-27-12-16/h2-13,26H,14H2,1H3 |
InChI Key |
PBHBVIZMQCGTBX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1 |
Origin of Product |
United States |
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